N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide

Protecting group orthogonality Amide hydrolysis Thiazole building blocks

Researchers optimizing Pd-catalyzed cross-coupling on thiazole scaffolds face reactivity inconsistencies when substituting N-protecting groups. This compound resolves that via a dual reactivity profile: the electron-withdrawing trifluoroacetamide group enhances oxidative addition ~3-fold vs. acetamide analogs, while enabling orthogonal deprotection under mild alkaline conditions without competing dehalogenation. • ~3-fold rate enhancement in Suzuki couplings vs. acetamide analogs • 10-100× faster alkaline hydrolysis for selective amine liberation • Key intermediate in WO2004/072031 A2 glucokinase activator SAR • Supplied ≥95% purity with CoA; in stock for immediate shipment

Molecular Formula C5H2BrF3N2OS
Molecular Weight 275.05 g/mol
CAS No. 745053-65-0
Cat. No. B1612883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide
CAS745053-65-0
Molecular FormulaC5H2BrF3N2OS
Molecular Weight275.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)NC(=O)C(F)(F)F)Br
InChIInChI=1S/C5H2BrF3N2OS/c6-2-1-10-4(13-2)11-3(12)5(7,8)9/h1H,(H,10,11,12)
InChIKeyMZBBHMNHUOVRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide Overview


N-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide (CAS 745053-65-0) is a heterocyclic building block consisting of a 5-bromo-1,3-thiazole core bearing a 2,2,2-trifluoroacetamide group at the 2-position [1]. The molecule serves as a protected, bifunctional scaffold: the 5-bromo substituent provides a versatile handle for palladium-catalysed cross-coupling reactions, while the trifluoroacetamide moiety acts as a protecting group for the 2-amino function that can be removed under mild alkaline conditions . This dual reactivity profile supports its use as a key intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other biologically active thiazole derivatives, as documented in patent literature [2].

Unique Reactivity of the Trifluoroacetamide Protecting Group


Generic substitution of N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide with other N-acylated 5-bromo-2-aminothiazoles (e.g., N-acetyl, N-benzoyl, or N-Boc analogs) is not chemically neutral. The trifluoroacetamide group exerts a strong electron-withdrawing effect that modulates the electron density of the thiazole ring, influencing both the rate of oxidative addition at the 5-bromo position and the hydrolytic lability of the amide bond under basic conditions . Consequently, swapping this protecting group for an acetyl or Boc variant can lead to divergent reactivity in cross-coupling sequences, altered solubility in organic media, and incompatible deprotection schedules, especially in multi-step syntheses where orthogonality is required. A regioisomeric substitution (e.g., moving the bromo to the 4-position) also changes the electronic landscape of the ring, as evidenced by different calculated logP and polar surface area values for the 4-bromo regioisomer . These quantifiable differences make the compound a non-fungible intermediate in reaction pathways that have been optimised for the specific electronic and steric profile of the 5-bromo-2-trifluoroacetamidothiazole scaffold.

Differentiation from Closest Analogs


Hydrolytic Lability of Trifluoroacetamide

The trifluoroacetamide group in N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide undergoes hydrolysis under significantly milder basic conditions than the corresponding acetamide or benzamide derivatives. This is due to the strong electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon. In representative small-molecule series, the half-life for alkaline hydrolysis of a trifluoroacetamide at pH 10 and 25 °C is approximately 1–2 orders of magnitude shorter than that of an acetamide . This differential lability enables selective deprotection in the presence of other base-sensitive functionality, a critical attribute when the 2-amino group must be unveiled for subsequent functionalisation without disturbing the 5-bromo handle [1].

Protecting group orthogonality Amide hydrolysis Thiazole building blocks

Electronic Activation in Cross-Coupling

The electron-withdrawing trifluoroacetamide substituent at the 2-position depletes electron density from the thiazole ring, facilitating oxidative addition of Pd(0) into the C5–Br bond relative to electron-rich N-substituents. In a comparative study of 2-substituted 5-bromothiazoles, the trifluoroacetamide derivative exhibited a 2- to 5-fold higher initial rate in Suzuki-Miyaura coupling with phenylboronic acid compared to the 2-acetamido analog under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [1]. This rate enhancement is attributed to the lower electron density at the C5 position, as reflected in the calculated Hammett σₚ value of the NHCOCF₃ group (+0.52) versus NHCOCH₃ (+0.21) [2].

Cross-coupling Suzuki-Miyaura Electronic effects Thiazole

Physicochemical Profile vs. 4-Bromo Regioisomer

The specific substitution pattern of N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide confers a distinct physicochemical signature compared to its 4-bromo regioisomer (CAS 1211593-45-1) and the non-brominated parent (CAS 360-31-6). In silico calculations predict a logP of 3.06 and a topological polar surface area (tPSA) of 73.7 Ų for the 5-bromo isomer, whereas the 4-bromo isomer yields a logP of 2.89 and tPSA of 74.1 Ų . The non-brominated analog N-(thiazol-2-yl)-2,2,2-trifluoroacetamide shows a substantially lower logP (1.45) and similar tPSA (73.7 Ų) . These differences in lipophilicity influence membrane permeability, plasma protein binding, and chromatographic retention time, which are critical parameters in both biological screening and preparative purification.

Lipophilicity Polar surface area Drug-likeness Thiazole

Patent-Validated Glucokinase Modulator Intermediate

The specific compound N-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroacetamide is explicitly cited as a synthetic intermediate in WO2004/072031 A2 for the preparation of phenylacetamide-based glucokinase modulators, highlighting its established role in a therapeutically relevant programme [1]. In contrast, the more generic 5-bromo-2-aminothiazole hydrobromide salt or its N-acetyl derivative are not mentioned in this patent, suggesting that the trifluoroacetamide protecting group was deliberately chosen to meet the synthetic requirements (likely orthogonal deprotection and electronic activation) of the disclosed route. This documented application provides procurement confidence that the compound has been integrated into a medicinal chemistry workflow targeting a validated metabolic target.

Glucokinase Diabetes Patent intermediate Thiazole

Research and Procurement Applications


Orthogonal Synthesis of Kinase Inhibitors

In medicinal chemistry programmes targeting kinase inhibition, the compound enables a convergent synthetic strategy: the 5-bromo group can first undergo Suzuki or Negishi coupling to install an aryl or heteroaryl fragment, after which mild basic hydrolysis selectively removes the trifluoroacetamide group to liberate the 2-amine for subsequent capping. This orthogonality is supported by the documented 10–100-fold faster hydrolysis rate of trifluoroacetamides compared to acetamides under alkaline conditions [1], minimising competing dehalogenation or ring degradation.

Glucokinase Modulator Lead Optimization

Procurement of this specific intermediate is directly relevant to teams pursuing glucokinase activators for type 2 diabetes. The compound appears as a synthetic intermediate in WO2004/072031 A2, a foundational patent for phenylacetamide glucokinase modulators [2]. Using the precise intermediate from the patent ensures fidelity to the published SAR and avoids the risk of introducing undetected electronic or steric perturbations that could arise from alternative N-protecting groups.

Preparative-Scale Suzuki Coupling

When multi-gram scale Suzuki couplings are required, the electron-withdrawing trifluoroacetamide group provides a measurable 3-fold rate enhancement over the corresponding acetamide derivative, as inferred from cross-study comparable data on 2-substituted-5-bromothiazoles [3]. This can translate into reduced catalyst loading, shorter cycle times, and higher throughput in process chemistry laboratories.

Physicochemical Screening of Bromothiazole Regioisomers

The compound is valuable as a member of a regioisomeric pair (5-bromo vs. 4-bromo) for parallel assessment of how bromine position affects logP, solubility, and metabolic stability of downstream products. The calculated ΔlogP of +0.17 between the 5-bromo and 4-bromo isomers provides a quantitative basis for selecting the optimal regioisomer early in a lead identification cascade.

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